molecular formula C10H11NO4 B072201 N-Phenyliminodiacetic acid CAS No. 1137-73-1

N-Phenyliminodiacetic acid

Cat. No.: B072201
CAS No.: 1137-73-1
M. Wt: 209.2 g/mol
InChI Key: GQBWTAGIANQVGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyliminodiacetic acid can be synthesized through a diazotation reaction, where phenyl-iminodiacetic acid groups are covalently grafted onto multi-walled carbon nanotubes . Another method involves the use of deep eutectic solvents, such as a mixture of this compound and choline chloride in a 2:1 molar ratio, for the extraction of metal ions .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of aniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the iminodiacetic acid moiety.

Chemical Reactions Analysis

Types of Reactions: N-Phenyliminodiacetic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-Phenyliminodiacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyliminodiacetic acid primarily involves its ability to chelate metal ions. The iminodiacetic acid moiety forms stable complexes with metal ions, which can then be extracted or preconcentrated from various media. This chelation process is facilitated by the presence of carboxyl and amino groups that coordinate with the metal ions.

Comparison with Similar Compounds

  • N,N-Di(carboxymethyl)aniline
  • N-(Carboxymethyl)-N-phenylglycine
  • 2,2’-Phenylimino diacetic acid

Comparison: N-Phenyliminodiacetic acid is unique due to its specific structure that combines a phenyl group with an iminodiacetic acid moiety. This structure provides enhanced chelating properties compared to similar compounds, making it more effective in applications such as metal ion extraction and functional material preparation .

Properties

IUPAC Name

2-[N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWTAGIANQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150530
Record name N-Phenyliminodiacetic acid (anhydride)
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-73-1
Record name N-Phenyliminodiacetic acid
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Record name N-Phenyliminodiacetic acid (anhydride)
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Record name 1137-73-1
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Record name N-Phenyliminodiacetic acid (anhydride)
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Record name 2,2'-(Phenylimino)diacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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